N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
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Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom and a methyl group, as well as a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the condensation of 7-chloro-4-methyl-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-amino-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 7-chloro-4-methyl-1,3-benzothiazol-2-amine and 4-nitrobenzoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer activities. Benzothiazole derivatives have shown promise in inhibiting the growth of various bacterial and fungal strains.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, the nitrobenzamide moiety may interact with DNA or proteins, disrupting their normal function and leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can be compared with other benzothiazole derivatives, such as:
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-chlorobenzamide: Similar structure but with a chlorine atom on the benzamide ring instead of a nitro group.
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-aminobenzamide: Contains an amino group instead of a nitro group, which may alter its biological activity.
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide: Features a methyl group on the benzamide ring, potentially affecting its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-2-7-11(16)13-12(8)17-15(23-13)18-14(20)9-3-5-10(6-4-9)19(21)22/h2-7H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYYPCSSRPKDAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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